Tetrakis(3-methylbutyl) diphosphate

Beschreibung

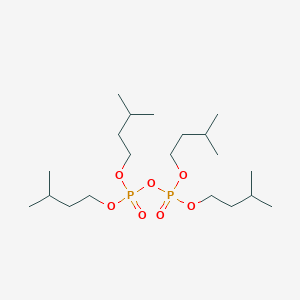

Tetrakis(3-methylbutyl) diphosphate is an organophosphorus compound characterized by a diphosphate core (two interconnected phosphate groups) esterified with four 3-methylbutyl (isopentyl) substituents. Organophosphates with branched alkyl chains, such as 3-methylbutyl groups, typically exhibit enhanced hydrophobicity and thermal stability compared to linear alkyl derivatives, making them candidates for specialized industrial uses .

Eigenschaften

CAS-Nummer |

648916-71-6 |

|---|---|

Molekularformel |

C20H44O7P2 |

Molekulargewicht |

458.5 g/mol |

IUPAC-Name |

bis(3-methylbutoxy)phosphoryl bis(3-methylbutyl) phosphate |

InChI |

InChI=1S/C20H44O7P2/c1-17(2)9-13-23-28(21,24-14-10-18(3)4)27-29(22,25-15-11-19(5)6)26-16-12-20(7)8/h17-20H,9-16H2,1-8H3 |

InChI-Schlüssel |

KMIOKWLBZXNRFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCOP(=O)(OCCC(C)C)OP(=O)(OCCC(C)C)OCCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(3-methylbutyl) diphosphate typically involves the reaction of 3-methylbutanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent any unwanted side reactions. The process involves the following steps:

Preparation of 3-methylbutyl phosphate: 3-methylbutanol is reacted with phosphorus oxychloride in the presence of a base such as pyridine to form 3-methylbutyl phosphate.

Formation of this compound: The 3-methylbutyl phosphate is then reacted with additional phosphorus oxychloride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Tetrakis(3-methylbutyl)diphosphat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Phosphorsäureestern.

Biologie: Die Verbindung wird auf ihre potenzielle Rolle in biochemischen Stoffwechselwegen untersucht, die den Phosphatstoffwechsel betreffen.

Medizin: Es laufen Forschungen, um sein Potenzial als Wirkstoffträger zu untersuchen, da es stabile Komplexe mit verschiedenen Medikamenten bilden kann.

Industrie: Es wird bei der Herstellung von Flammschutzmitteln, Weichmachern und Schmierstoffen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Tetrakis(3-methylbutyl)diphosphat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann als Phosphatdonor in biochemischen Reaktionen fungieren und an Phosphorylierungsprozessen teilnehmen, die verschiedene zelluläre Funktionen regulieren. Seine Fähigkeit, stabile Komplexe mit anderen Molekülen zu bilden, macht es auch in Wirkstoffträgersystemen nützlich, wo es die Stabilität und Bioverfügbarkeit von Therapeutika verbessern kann.

Wissenschaftliche Forschungsanwendungen

Tetrakis(3-methylbutyl) diphosphate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid esters.

Biology: The compound is studied for its potential role in biochemical pathways involving phosphate metabolism.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of flame retardants, plasticizers, and lubricants.

Wirkmechanismus

The mechanism of action of Tetrakis(3-methylbutyl) diphosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes that regulate various cellular functions. Its ability to form stable complexes with other molecules also makes it useful in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1. Key Properties of Selected Compounds

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Challenges : Branched alkyl diphosphates like this compound require multi-step esterification, similar to methods described for tetrakis(2-chloroethyl) derivatives .

- Environmental Impact: Non-halogenated organophosphates are under scrutiny for biodegradability; 3-methylbutyl groups may improve environmental persistence compared to shorter-chain analogs .

- Toxicity Data: No direct toxicity data exists for this compound, but alkyl phosphates generally exhibit low acute toxicity unless metabolized into toxic intermediates .

Biologische Aktivität

Tetrakis(3-methylbutyl) diphosphate (TMPDP) is a phosphorous-containing compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of TMPDP, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TMPDP is characterized by its unique structure, consisting of a diphosphate core with four 3-methylbutyl substituents. This structure contributes to its solubility and interaction with biological molecules.

TMPDP exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : TMPDP has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting energy metabolism in cells.

- Modulation of Signal Transduction : The compound may influence signal transduction pathways, particularly those involving phosphate groups, which are crucial for cellular signaling.

- Antioxidant Properties : Preliminary studies suggest that TMPDP may exhibit antioxidant properties, reducing oxidative stress in cells.

Effects on Cellular Systems

- Cell Viability : Studies have indicated that TMPDP can affect cell viability in various cell lines. For instance, it has been observed to induce apoptosis in cancer cell lines by activating specific signaling pathways.

- Inflammatory Response : TMPDP may modulate inflammatory responses by influencing cytokine production. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with TMPDP.

Study 1: Cancer Cell Lines

A study investigated the effects of TMPDP on human cancer cell lines, specifically breast and prostate cancer cells. The results demonstrated that TMPDP treatment led to a significant reduction in cell proliferation and increased apoptosis compared to control groups. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

| Cell Line | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| TMPDP Treatment | 60 | 30 |

Study 2: Inflammatory Models

In another study focusing on inflammatory models using macrophage-like cells, TMPDP was found to decrease the production of TNF-α and IL-6 upon lipopolysaccharide (LPS) stimulation. This suggests that TMPDP could be beneficial in managing inflammatory diseases.

| Cytokine | Control (pg/mL) | TMPDP Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 500 |

Pharmacological Potential

Recent research has highlighted the pharmacological potential of TMPDP in various therapeutic areas:

- Anticancer Therapy : Due to its ability to induce apoptosis in cancer cells, TMPDP is being explored as a potential therapeutic agent for cancer treatment.

- Anti-inflammatory Applications : The modulation of inflammatory cytokines suggests that TMPDP could be developed into a treatment for chronic inflammatory conditions.

Toxicity and Safety Profile

While initial findings are promising, further research is necessary to fully understand the toxicity and safety profile of TMPDP. Preliminary studies indicate low toxicity at therapeutic doses; however, comprehensive toxicological assessments are required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.